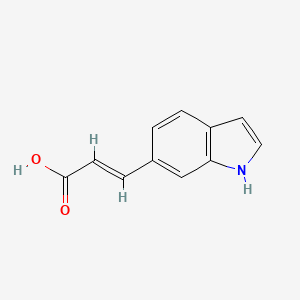

(E)-3-(1H-indol-6-yl)acrylic acid

Descripción general

Descripción

(E)-3-(1H-indol-6-yl)acrylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1H-indol-6-yl)acrylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a substituted phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core . The acrylic acid moiety can then be introduced through a Heck reaction, where the indole derivative is coupled with an appropriate acrylate under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by Heck coupling. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(1H-indol-6-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The acrylic acid moiety can be reduced to form the corresponding indole propionic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Indole propionic acid.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that (E)-3-(1H-indol-6-yl)acrylic acid exhibits significant antimicrobial properties. For instance, derivatives of indole-3-acrylic acid have been tested against various Gram-positive and Gram-negative bacteria. One study highlighted the ability of these compounds to enhance the efficacy of antibiotics like doxycycline against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . The mechanism involves modulating pathways associated with inflammation, potentially providing a therapeutic avenue for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Biochemical Applications

2.1 Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise in inhibiting the activity of certain proteases involved in cancer progression . This inhibition can lead to a reduction in tumor growth rates in preclinical models.

2.2 Interaction with Biological Targets

Studies focusing on the binding affinity of this compound with biological targets reveal its potential as a lead compound in drug design. Its interaction with receptors and enzymes can be optimized to enhance therapeutic efficacy while minimizing side effects .

Material Science Applications

3.1 Polymer Synthesis

The unique structure of this compound allows it to be used as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and introduce bioactivity into materials used for drug delivery systems or tissue engineering .

| Application | Description |

|---|---|

| Drug Delivery Systems | Enhances bioactivity and mechanical properties |

| Tissue Engineering | Provides structural support and bioactive cues |

Case Studies

4.1 Synthesis and Biological Evaluation

A comprehensive study synthesized various derivatives of this compound to evaluate their biological activities against bacterial strains. The results showed that modifications at the indole moiety significantly influenced antimicrobial potency, suggesting that further structural optimization could yield more effective compounds .

4.2 Anticancer Research

Another case study explored the anticancer potential of this compound derivatives. The research indicated that certain analogs could induce apoptosis in cancer cell lines, highlighting the compound's potential role in cancer therapy .

Mecanismo De Acción

The mechanism of action of (E)-3-(1H-indol-6-yl)acrylic acid involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors with high affinity, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The acrylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-3-butyric acid: Another plant hormone used to promote root growth.

Uniqueness

(E)-3-(1H-indol-6-yl)acrylic acid is unique due to its combination of the indole ring and acrylic acid moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for research and industrial applications .

Actividad Biológica

(E)-3-(1H-indol-6-yl)acrylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including antitumor effects, antimicrobial properties, and potential mechanisms of action.

Antitumor Properties

Numerous studies have demonstrated the antitumor potential of this compound and its derivatives. A notable investigation synthesized a series of indole-3-acrylamide derivatives, including this compound, which were evaluated for their antiproliferative activity against several human cancer cell lines. The results indicated that specific derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 5.1 to 36.3 µM against HeLa and HL-60 cells .

Mechanism of Action:

The mechanism underlying the antitumor activity involves:

- Inhibition of Tubulin Polymerization: The compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, a common pathway exploited by many anticancer agents .

- Induction of Apoptosis: Flow cytometric analysis revealed that this compound induces apoptosis through caspase activation, particularly caspase-3, which is a critical mediator in the apoptotic pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its efficacy against various bacterial strains, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for several derivatives, revealing significant activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Key Findings:

- DNA Gyrase Inhibition: The compound exhibited inhibitory activity on DNA gyrase with an IC50 of 31.64 μM, indicating its potential role in disrupting bacterial DNA replication .

- Biofilm Formation Inhibition: The ability to inhibit biofilm formation was also noted, which is crucial in treating chronic infections caused by biofilm-forming bacteria .

Summary of Biological Activities

| Activity | IC50 Values | Notes |

|---|---|---|

| Antiproliferative (HeLa) | 5.1 - 36.3 µM | Induces apoptosis via caspase activation |

| Tubulin Polymerization Inhibition | 17 µM | Causes G2/M phase arrest |

| Antimicrobial (DNA gyrase) | 31.64 µM | Effective against Gram-positive bacteria |

| Biofilm Inhibition | Not specified | Significant reduction in biofilm formation |

Case Studies and Research Findings

- Synthesis and Evaluation : A series of indole derivatives were synthesized, with particular emphasis on their structure-activity relationships. The study confirmed that modifications at the indole ring significantly affect biological activity .

- Antibacterial Enhancement : Research indicated that combining this compound with conventional antibiotics enhanced their efficacy against resistant strains of Pseudomonas aeruginosa by altering membrane permeability and inhibiting efflux pumps .

- In Vivo Studies : Preliminary in vivo studies suggested that derivatives of this compound could reduce tumor sizes in animal models, supporting its potential as a therapeutic agent.

Propiedades

IUPAC Name |

(E)-3-(1H-indol-6-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-9-5-6-12-10(9)7-8/h1-7,12H,(H,13,14)/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFPWJSGXWEGPM-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN2)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.